6-Acetyl-5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylic acid
Description
Properties
CAS No. |
63529-87-3 |
|---|---|
Molecular Formula |
C14H12O6 |
Molecular Weight |
276.24 g/mol |
IUPAC Name |
6-acetyl-5-acetyloxy-2-methyl-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C14H12O6/c1-6(15)9-4-12-10(5-11(9)20-8(3)16)13(14(17)18)7(2)19-12/h4-5H,1-3H3,(H,17,18) |
InChI Key |
FODFUCLXGPGJJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)C(=O)C)OC(=O)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-acetoxy-6-acetyl-2-methylbenzofuran-3-carboxylic acid typically involves multiple steps One common method starts with the preparation of a benzofuran intermediate, which is then functionalized through various chemical reactionsThe acetyl group can be introduced via Friedel-Crafts acylation, and the carboxylic acid group can be added through carboxylation reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 5-Acetoxy-6-acetyl-2-methylbenzofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of benzofuran compounds exhibit significant anticancer properties. The specific compound under discussion has shown promise in inhibiting the proliferation of cancer cells in vitro. For instance, a study demonstrated that it effectively reduced cell viability in breast cancer cell lines by inducing apoptosis through the activation of caspase pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Biodegradable Polymers
6-Acetyl-5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylic acid has been incorporated into biodegradable polymer matrices for use in drug delivery systems. These systems leverage the compound's properties to enhance the release profiles of therapeutic agents while ensuring biocompatibility and biodegradability .
Case Study: Drug Delivery Systems
A recent study utilized this compound in a poly(lactic-co-glycolic acid) (PLGA) matrix to create a drug delivery system that releases an anticancer drug over an extended period. The results showed a controlled release over 30 days with minimal initial burst release, demonstrating its potential for sustained drug delivery in clinical settings .
Skin Care Applications
The compound is being explored for its use in cosmetic formulations due to its potential skin benefits. Its antioxidant properties can be harnessed to protect skin from oxidative stress, which is a contributing factor to aging and skin damage .
Case Study: Anti-Aging Cream
In a formulation study, creams containing this compound were tested for their efficacy in reducing wrinkles and improving skin elasticity. Participants reported noticeable improvements after eight weeks of application, supporting its role as an effective anti-aging ingredient .
Mechanism of Action
The mechanism of action of 5-acetoxy-6-acetyl-2-methylbenzofuran-3-carboxylic acid involves its interaction with specific molecular targets. The acetoxy and acetyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The benzofuran core can interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Psoralen: Used in the treatment of skin diseases.
8-Methoxypsoralen: Known for its use in phototherapy.
Angelicin: Another benzofuran derivative with therapeutic applications
Uniqueness: 5-Acetoxy-6-acetyl-2-methylbenzofuran-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Biological Activity
6-Acetyl-5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylic acid is a complex organic compound belonging to the benzofuran family. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzymatic inhibition. This article reviews the current understanding of its biological activity, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a benzofuran core with acetyl and acetyloxy functional groups, which may contribute to its biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that compounds within this class can exhibit significant antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Activity
A study evaluated the effects of benzofuran derivatives on human breast cancer cell lines (MCF-7 and MDA-MB-231). The compound 9e , a related benzofuran derivative, showed an IC50 value of 2.52 μM against MDA-MB-231 cells, indicating potent anticancer activity comparable to Doxorubicin (IC50 = 2.36 μM) . The mechanism involved cell cycle arrest at the G2/M phase and induction of apoptosis, as evidenced by flow cytometry assays.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 9e | MDA-MB-231 | 2.52 | Cell cycle arrest, apoptosis induction |
| Doxorubicin | MDA-MB-231 | 2.36 | Chemotherapeutic agent |
Enzyme Inhibition
Another area of interest is the compound's role as an inhibitor of carbonic anhydrases (CAs), which are metalloenzymes involved in various physiological processes. Inhibitors of CAs have therapeutic implications in treating conditions such as glaucoma, epilepsy, and certain types of cancer.
Research Findings:
A study reported that benzofuran-based carboxylic acids demonstrated selective inhibition of human carbonic anhydrase isoforms I, II, IX, and XII. The compound exhibited varying degrees of inhibition with specific IC50 values that suggest its potential utility in therapeutic applications targeting these enzymes .
Apoptosis Induction
The ability to induce apoptosis is a crucial aspect of the anticancer activity observed in studies involving benzofuran derivatives. The Annexin V-FITC/PI binding assay demonstrated significant increases in early and late apoptosis percentages in treated MDA-MB-231 cells compared to controls:
| Apoptosis Phase | Control (%) | Treated (%) |
|---|---|---|
| Early Apoptosis | 0.47 | 8.11 |
| Late Apoptosis | 0.31 | 23.77 |
Cell Cycle Arrest
Cell cycle analysis revealed that treatment with benzofuran derivatives led to an increase in cells arrested at the G2/M phase, indicating a disruption in normal cell cycle progression that favors apoptosis over proliferation.
Q & A
What are the established synthetic routes for 6-Acetyl-5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylic acid and its derivatives?
Basic Research Question
A common approach involves methylation of the phenolic hydroxyl group using dimethyl sulfate, followed by regioselective halogenation. For example, methylation of 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid yields intermediates for subsequent halogenation at C4 or the acetyl group . Alternative strategies include cascade [3,3]-sigmatropic rearrangements for benzofuran core assembly, though direct application to this compound requires optimization .
Which spectroscopic and crystallographic methods are critical for characterizing this compound and its derivatives?
Basic Research Question
1H-NMR is essential for confirming substitution patterns and regioselectivity (e.g., distinguishing C4 vs. acetyl halogenation). X-ray crystallography resolves ambiguities in structural assignments, as demonstrated for methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate . Coupled with mass spectrometry, these methods validate purity and molecular identity .
How should experimental designs be structured to modify the acetyloxy group while preserving the benzofuran core?
Basic Research Question
Use protecting groups (e.g., benzyl or acetyl) to prevent undesired side reactions during functionalization. For example, NaH-mediated alkylation in THF at 0°C selectively modifies phenolic hydroxyl groups without degrading the acetyloxy moiety . Post-reaction deprotection under mild acidic conditions ensures core stability .
How can regioselectivity challenges during halogenation of the benzofuran core be addressed?
Advanced Research Question
Regioselectivity depends on electronic and steric effects. Halogens preferentially attack C4 when the acetyl group is unmodified, but substituent-directed reactivity (e.g., electron-withdrawing groups) shifts halogenation to the acetyl moiety. Optimize using Lewis acids (e.g., FeCl3 for chlorination) or controlled stoichiometry . Computational modeling (DFT) predicts reactive sites to guide experimental design .
What methodologies resolve contradictions in spectral data for halogenated derivatives?
Advanced Research Question
Contradictions arise from overlapping NMR signals or isomeric byproducts. Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations. For ambiguous cases, X-ray crystallography provides definitive structural confirmation, as shown for methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate . Comparative analysis with non-halogenated analogs clarifies substitution patterns .
What strategies optimize reaction conditions for derivative synthesis while maintaining compound stability?
Advanced Research Question
Halogenation under inert atmospheres (N2/Ar) minimizes oxidation. Low temperatures (0–5°C) suppress side reactions during acetyl group modification. For acid-sensitive intermediates, use aprotic solvents (e.g., THF) and avoid strong bases. Monitor reaction progress via TLC or in-situ IR to terminate reactions at optimal yields .
How do electronic effects influence reactivity at different positions of the benzofuran core?
Advanced Research Question
Electron-donating groups (e.g., methyl) activate adjacent positions for electrophilic substitution, while electron-withdrawing acetyl groups deactivate the ring. Halogenation at C4 is favored due to conjugation with the acetyloxy group, but steric hindrance from the 2-methyl substituent can redirect reactivity. Substituent effects are quantified via Hammett plots or computational electrostatic potential maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
